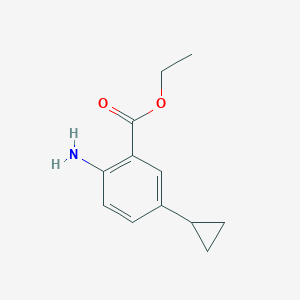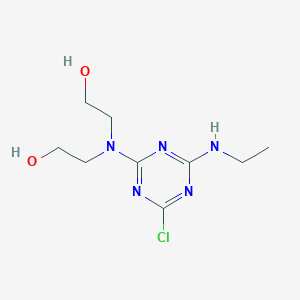
Tris(2,2'-bipyrazine)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,2’-bipyrazine)ruthenium is a coordination compound that has garnered significant interest in the field of chemistry due to its unique photophysical and electrochemical properties. This compound consists of a ruthenium ion coordinated to three 2,2’-bipyrazine ligands, forming a complex that exhibits remarkable stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2’-bipyrazine)ruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyrazine in the presence of a suitable reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The mixture is heated under reflux conditions, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(2,2’-bipyrazine)ruthenium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,2’-bipyrazine)ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: Ligand substitution reactions can occur, where one or more 2,2’-bipyrazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and cerium ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically require the presence of a competing ligand and may be facilitated by heating or the use of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Tris(2,2’-bipyrazine)ruthenium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including photoredox catalysis and electron transfer processes.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Research is ongoing into its use as a diagnostic agent in imaging techniques due to its luminescent properties.
Industry: It is utilized in the development of electrochemical sensors and devices, such as light-emitting diodes (LEDs) and solar cells.
Mécanisme D'action
The mechanism by which Tris(2,2’-bipyrazine)ruthenium exerts its effects involves its ability to undergo photoinduced electron transfer reactions. Upon absorption of light, the compound transitions to an excited state, which can then participate in redox reactions. This property is exploited in applications such as photoredox catalysis and photodynamic therapy. The molecular targets and pathways involved include the interaction with electron-rich or electron-deficient species, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,2’-bipyridine)ruthenium: Another well-known ruthenium complex with similar photophysical properties but different ligand structure.
Tris(1,10-phenanthroline)ruthenium: A ruthenium complex with 1,10-phenanthroline ligands, known for its use in electrochemical and photochemical applications.
Uniqueness
Tris(2,2’-bipyrazine)ruthenium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in various chemical processes, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C24H18N12Ru+ |
|---|---|
Poids moléculaire |
575.6 g/mol |
Nom IUPAC |
2-pyrazin-2-ylpyrazine;ruthenium(1+) |
InChI |
InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;/q;;;+1 |
Clé InChI |
UGUGYAYNJAOVKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)

![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)


![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)


